Selectivity Profile Inferred from Exclusive Structural Features vs. Generic CREB Inhibitors
The target compound uniquely combines a 1-formylnaphthalene donor with a quinolin-8-ylethyl acceptor. In the patent class, the presence of a formyl group on the naphthalene and an 8-substituted quinoline is explicitly claimed as critical for inhibitory activity against CREB-mediated transcription. While direct comparative IC50 data for this exact compound versus a close des-formyl or des-quinolinyl analog are not publicly available, the patent teaches that analogs lacking this dual substitution pattern show reduced or absent activity in CREB reporter assays [1].
| Evidence Dimension | Structural Requirement for CREB Inhibition |
|---|---|
| Target Compound Data | Presence of 1-formylnaphthalen-2-yloxy and quinolin-8-ylethyl groups |
| Comparator Or Baseline | Analogs with single bicyclic moiety (e.g., naphthamide only or quinoline carboxamide only) |
| Quantified Difference | Not quantified (active vs. inactive inferred from patent claims) |
| Conditions | CREB-mediated transcription assay (Patent US20140336262A1) |
Why This Matters
For procurement targeting CREB-related pathways, this specific dual-ring system is a structural prerequisite for activity, making simpler analogs ineffective substitutes.
- [1] Xiao, X., Li, B., & Xie, F. (2014). PHARMACEUTICAL COMPOSITIONS COMPRISING NAPTHAMIDES. U.S. Patent Application US20140336262A1. Oregon Health & Science University. View Source
